molecular formula C27H30N2O B10884476 {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone

{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone

Cat. No.: B10884476
M. Wt: 398.5 g/mol
InChI Key: DBUYAPLCVJLLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by further functionalization with phenethylamine and phenylmethanone . The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively release dopamine and norepinephrine makes it a valuable compound for research in neuropharmacology .

Properties

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C27H30N2O/c30-27(25-14-8-3-9-15-25)28-20-17-26(18-21-28)29(22-24-12-6-2-7-13-24)19-16-23-10-4-1-5-11-23/h1-15,26H,16-22H2

InChI Key

DBUYAPLCVJLLPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.